molecular formula C7H11N5O3S B7738943 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide

Cat. No.: B7738943
M. Wt: 245.26 g/mol
InChI Key: SYZKRFVEIZBEDS-UHFFFAOYSA-N
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Description

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide is a complex organic compound characterized by the presence of a triazine ring, a thioether linkage, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the thioether linkage and the hydrazide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of hydrazide derivatives with different functional groups.

Scientific Research Applications

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid
  • 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoate
  • 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetohydrazide

Uniqueness

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3S/c1-2-3(4(13)10-8)16-6-5(14)9-7(15)12-11-6/h3H,2,8H2,1H3,(H,10,13)(H2,9,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKRFVEIZBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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